N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride, also known as BuHEBC, belongs to the class of quaternary ammonium compounds.
- Its chemical structure features a butyl group (C4H9) attached to a central nitrogen atom, which is further connected to a hexyloxyethyl group (C6H13O) and a chloride ion (Cl^-).
- BuHEBC is a cationic surfactant, commonly used in various applications due to its amphiphilic nature.
Preparation Methods
- BuHEBC can be synthesized through quaternization of N-butyl-N-(2-(hexyloxy)ethyl)ethanamine with hydrochloric acid.
- The reaction proceeds as follows:
BuHEBC precursor+HCl→BuHEBC+Cl−
- Industrial production typically involves batch or continuous processes, ensuring high purity and yield.
Chemical Reactions Analysis
- BuHEBC undergoes various reactions:
Alkylation: The initial quaternization step involves alkylation of the amine precursor.
Substitution: BuHEBC can participate in nucleophilic substitution reactions.
Solubilization: Its amphiphilic properties allow it to solubilize hydrophobic compounds.
- Common reagents include alkyl halides (e.g., bromides, iodides) and strong acids (e.g., HCl).
Scientific Research Applications
Surfactant: BuHEBC finds use in emulsification, micelle formation, and dispersion.
Biological Applications: It acts as a stabilizer in drug formulations and enhances drug delivery.
Industry: Used in fabric softeners, detergents, and cosmetics.
Mechanism of Action
- BuHEBC’s mechanism involves:
Surface Activity: It reduces surface tension, aiding in emulsification and dispersion.
Cell Membrane Interaction: BuHEBC can disrupt cell membranes due to its amphiphilic nature.
Antimicrobial Properties: It exhibits bactericidal and fungicidal effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of BuHEBC:
Properties
Molecular Formula |
C16H36ClNO |
---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
dibutyl(2-hexoxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H35NO.ClH/c1-4-7-10-11-15-18-16-14-17(12-8-5-2)13-9-6-3;/h4-16H2,1-3H3;1H |
InChI Key |
ADNVBWOYSCOBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC[NH+](CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.